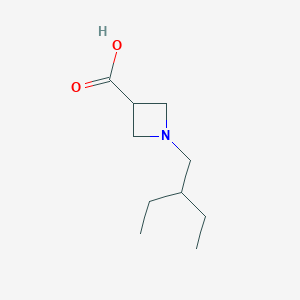
1-(2-Ethylbutyl)azetidin-3-carbonsäure
Übersicht
Beschreibung
1-(2-Ethylbutyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Ethylbutyl)azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethylbutyl)azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 1-(2-Ethylbutyl)azetidin-3-carbonsäure
This compound ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Forschungsbereichen. Im Folgenden finden Sie eine detaillierte Analyse ihrer einzigartigen Anwendungen in sechs verschiedenen Bereichen:
Pharmazeutische Forschung und Entwicklung: Die strukturelle Einzigartigkeit von this compound macht sie zu einer wertvollen Verbindung bei der Synthese von Arzneimitteln. Ihr Azetidinring, ein viergliedriger Stickstoff enthaltender Zyklus, ist aufgrund seiner Ähnlichkeit mit Prolin, einer Aminosäure, die an der Proteinsynthese beteiligt ist, von besonderem Interesse. Diese Ähnlichkeit ermöglicht die Herstellung von Peptidmimetika, die zur Entwicklung neuer Therapeutika mit verbesserter Stabilität und Bioverfügbarkeit führen können .
Moderne Arzneimittelverabreichungssysteme: Innovationen in der Arzneimittelverabreichungssysteme beinhalten oft die Modifizierung der Molekülstruktur von pharmazeutischen Wirkstoffen, um ihre Abgabe und Wirksamkeit zu verbessern. Die Carbonsäuregruppe in this compound bietet einen Ankerpunkt für die Herstellung von Prodrugs oder Konjugaten, die die Löslichkeit und Permeabilität von Arzneimitteln verbessern können, was möglicherweise zu gezielteren und effektiveren Behandlungen führt .
Proteomik und Peptidforschung: Die Fähigkeit der Verbindung, natürliche Aminosäuren nachzuahmen, macht sie zu einem wichtigen Baustein in der Proteomikforschung. Sie kann zur Synthese von Analogen von Peptiden und Proteinen verwendet werden und unterstützt die Untersuchung der Proteinstruktur, -funktion und -interaktionen. Diese Forschung hat Auswirkungen auf das Verständnis von Krankheitsmechanismen und die Entwicklung von diagnostischen Werkzeugen .
Agrochemische Synthese: Azetidinderivate, einschließlich this compound, werden auch in der agrochemischen Industrie untersucht. Sie können zur Herstellung neuartiger Verbindungen mit Potenzial als Pestizide oder Herbizide verwendet werden und tragen zur Entwicklung effektiverer und umweltfreundlicherer landwirtschaftlicher Chemikalien bei .
Materialwissenschaft: In der Materialwissenschaft kann die einzigartige Struktur der Verbindung zur Synthese von Polymeren mit bestimmten Eigenschaften genutzt werden. So kann die Einarbeitung von Azetidinringen in Polymerketten zu Materialien mit erhöhter Festigkeit oder thermischer Stabilität führen, die für verschiedene industrielle Anwendungen wünschenswerte Eigenschaften sind .
Biologische Sonden und Marker: Das Azetidinringsystem von this compound kann als Gerüst für die Gestaltung biologischer Sonden und Marker dienen. Diese Moleküle können mit Fluoreszenzgruppen oder anderen nachweisbaren Einheiten markiert werden, sodass Forscher biologische Prozesse in Echtzeit und mit hoher Spezifität verfolgen können .
Biochemische Analyse
Biochemical Properties
1-(2-Ethylbutyl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme prolyl-tRNA synthetase, where 1-(2-Ethylbutyl)azetidine-3-carboxylic acid acts as a competitive inhibitor. This interaction disrupts the normal function of prolyl-tRNA synthetase, leading to alterations in protein synthesis. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid has been shown to bind to certain transport proteins, affecting their ability to transport amino acids across cell membranes .
Cellular Effects
The effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid on various cell types and cellular processes are profound. In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involving the mTOR pathway. By inhibiting the mTOR pathway, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can reduce cell proliferation and induce autophagy. Furthermore, it affects gene expression by modulating the activity of transcription factors such as NF-κB. These changes in gene expression can lead to alterations in cellular metabolism, including reduced glycolysis and increased oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of prolyl-tRNA synthetase, preventing the enzyme from catalyzing the attachment of proline to its corresponding tRNA. This inhibition disrupts protein synthesis and can lead to the accumulation of misfolded proteins. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can act as an allosteric modulator of certain receptors, altering their conformation and activity. These binding interactions and enzyme inhibitions contribute to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over several weeks. Long-term exposure to 1-(2-Ethylbutyl)azetidine-3-carboxylic acid has been shown to result in sustained inhibition of cell proliferation and induction of autophagy. Prolonged exposure can also lead to cellular stress and apoptosis, particularly in rapidly dividing cells .
Dosage Effects in Animal Models
The effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can induce toxicity, leading to adverse effects such as liver damage and hematological abnormalities. These findings highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
1-(2-Ethylbutyl)azetidine-3-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into more water-soluble metabolites. These metabolites are then excreted via the kidneys. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can influence metabolic flux by altering the levels of key metabolites involved in amino acid and nucleotide synthesis .
Transport and Distribution
Within cells and tissues, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is transported and distributed through various mechanisms. It can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments. The compound also binds to plasma proteins, which facilitates its distribution throughout the body. This binding can influence the compound’s bioavailability and half-life, affecting its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the endoplasmic reticulum and mitochondria, where it influences protein folding and cellular respiration, respectively. Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization and activity of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid .
Eigenschaften
IUPAC Name |
1-(2-ethylbutyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-8(4-2)5-11-6-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHGBJRVWVSSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)

![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)


![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)


